molecular formula C9H10F2N2O5 B3213770 3'-Deoxy-3'-fluoro-5-fluorouridine CAS No. 112668-56-1

3'-Deoxy-3'-fluoro-5-fluorouridine

Cat. No.: B3213770
CAS No.: 112668-56-1
M. Wt: 264.18 g/mol
InChI Key: GJXRADCYCFGMRR-UAKXSSHOSA-N
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Description

3’-Deoxy-3’-fluoro-5-fluorouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies. Its anticancer mechanisms primarily involve the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluoro-5-fluorouridine typically involves the fluorination of a suitable nucleoside precursor. The process often includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluoro-5-fluorouridine follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluoro-5-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various nucleoside analogues with modified biological activities .

Scientific Research Applications

3’-Deoxy-3’-fluoro-5-fluorouridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-5-fluorouridine involves the inhibition of DNA synthesis. The compound is incorporated into the DNA of rapidly dividing cells, leading to chain termination and apoptosis. The primary molecular target is thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the production of thymidine, a nucleotide essential for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxy-3’-fluoro-5-fluorouridine is unique due to its dual fluorination, which enhances its stability and antitumor activity. This dual modification allows for more effective incorporation into DNA and a higher rate of apoptosis induction compared to other nucleoside analogues .

Properties

IUPAC Name

5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXRADCYCFGMRR-UAKXSSHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307305
Record name 3′-Deoxy-3′,5-difluorouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112668-56-1
Record name 3′-Deoxy-3′,5-difluorouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112668-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Deoxy-3′,5-difluorouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-3'-fluoro-5-fluorouridine
Reactant of Route 2
3'-Deoxy-3'-fluoro-5-fluorouridine
Reactant of Route 3
3'-Deoxy-3'-fluoro-5-fluorouridine
Reactant of Route 4
3'-Deoxy-3'-fluoro-5-fluorouridine
Reactant of Route 5
3'-Deoxy-3'-fluoro-5-fluorouridine
Reactant of Route 6
3'-Deoxy-3'-fluoro-5-fluorouridine

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